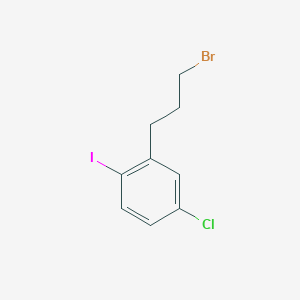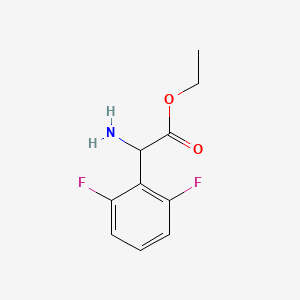
(R)-1-(4-Fluoropyridin-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Fluoropyridin-2-yl)ethan-1-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a fluorine atom at the 4-position of the pyridine ring and an amine group attached to the ethan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluoropyridin-2-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoropyridine.
Nucleophilic Substitution: The fluorine atom in 4-fluoropyridine is substituted with an amine group through a nucleophilic substitution reaction. This can be achieved using reagents such as ammonia or primary amines under appropriate conditions.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer of 1-(4-Fluoropyridin-2-yl)ethan-1-amine.
Industrial Production Methods
Industrial production methods for ®-1-(4-Fluoropyridin-2-yl)ethan-1-amine may involve large-scale synthesis using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amine group in ®-1-(4-Fluoropyridin-2-yl)ethan-1-amine can undergo oxidation reactions to form corresponding nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki coupling to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl halides.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Substituted pyridine derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
®-1-(4-Fluoropyridin-2-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Fluoropyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Fluoropyridin-2-amine: Similar structure with a fluorine atom at the 5-position.
4-Fluoropyridin-2-amine: Similar structure with a fluorine atom at the 4-position.
2-Fluoropyridin-3-amine: Similar structure with a fluorine atom at the 2-position.
Uniqueness
®-1-(4-Fluoropyridin-2-yl)ethan-1-amine is unique due to its specific stereochemistry and the position of the fluorine atom
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
(1R)-1-(4-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H9FN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3/t5-/m1/s1 |
InChI Key |
JLWBNANFBVXBSG-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=NC=CC(=C1)F)N |
Canonical SMILES |
CC(C1=NC=CC(=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate](/img/structure/B13567833.png)
![7-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B13567835.png)


![((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13567847.png)







